Potassium (4-Methoxyphenyl)trifluoroborate

Perovskite Solar Cells Defect Passivation Additive Engineering

Choose Potassium (4-Methoxyphenyl)trifluoroborate for superior performance in Suzuki-Miyaura cross-couplings. As a bench-stable, air/moisture-resistant surrogate for 4-methoxyphenylboronic acid, it enables near-stoichiometric usage, reducing waste and simplifying purification. Beyond coupling, its unique BF3- and K+ groups enable novel applications, such as boosting perovskite solar cell efficiency to 19.5% and eliminating hysteresis. Ideal for pharmaceutical intermediates (e.g., Adapalene) and radical C-H alkylation.

Molecular Formula C7H7BF3KO
Molecular Weight 214.04 g/mol
CAS No. 192863-36-8
Cat. No. B065874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (4-Methoxyphenyl)trifluoroborate
CAS192863-36-8
Molecular FormulaC7H7BF3KO
Molecular Weight214.04 g/mol
Structural Identifiers
SMILES[B-](C1=CC=C(C=C1)OC)(F)(F)F.[K+]
InChIInChI=1S/C7H7BF3O.K/c1-12-7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1
InChIKeyXNYMCUFKZHRYID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (4-Methoxyphenyl)trifluoroborate (CAS 192863-36-8): A Superior Organotrifluoroborate Building Block for Suzuki-Miyaura Cross-Coupling and Perovskite Solar Cell Passivation


Potassium (4-Methoxyphenyl)trifluoroborate (CAS 192863-36-8) is an organotrifluoroborate salt widely employed as a bench-stable, potent surrogate for 4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions . It belongs to a class of reagents known for their air and moisture stability, which mitigates the protodeboronation and purification issues often associated with boronic acids [1]. This compound is also finding novel applications beyond cross-coupling, such as an effective defect passivation additive in spray-coated perovskite solar cells, enabling high efficiency and hysteresis-free performance [2].

Why Potassium (4-Methoxyphenyl)trifluoroborate (CAS 192863-36-8) Cannot Be Replaced by Boronic Acid Analogs Without Quantifiable Performance and Stability Losses


While 4-methoxyphenylboronic acid (CAS 5720-07-0) is a common building block for Suzuki couplings, its inherent instability toward protodeboronation and moisture often necessitates the use of a large excess (≥2 equiv.) to achieve high yields [1]. This complicates purification, reduces atom economy, and introduces uncertainty in stoichiometry. In contrast, the trifluoroborate salt is a stable, crystalline solid that can be used in near-stoichiometric amounts, offering superior handling and reproducibility [2]. Furthermore, its unique combination of functional groups (BF3- and K+) unlocks entirely new application spaces, such as in perovskite solar cell passivation, which are not accessible to simple boronic acids or esters [3]. These differences translate directly into quantifiable performance advantages, as detailed below.

Quantitative Performance Evidence for Potassium (4-Methoxyphenyl)trifluoroborate (CAS 192863-36-8) Versus Comparators


Superior Power Conversion Efficiency (PCE) in Perovskite Solar Cells Compared to Additive-Free Control

In a direct head-to-head comparison, the incorporation of 0.5 wt% Potassium (4-Methoxyphenyl)trifluoroborate (C7H7BF3KO) as an additive in spray-coated perovskite solar cells significantly improved device performance over the additive-free reference [1]. The champion device with the additive achieved a maximum power conversion efficiency (PCEmax) of 19.5%, a substantial improvement over the reference device's PCEmax of 16.3%. Furthermore, the additive virtually eliminated hysteresis, reducing the hysteresis index from 8.6% in the reference to just 0.5%.

Perovskite Solar Cells Defect Passivation Additive Engineering

Enhanced Built-in Potential and Reduced Trap Density in Perovskite Solar Cells

Beyond macroscopic efficiency gains, the compound's passivation effect is evidenced by improvements in fundamental electronic properties. Devices fabricated with C7H7BF3KO exhibited a higher built-in potential (Vbi) of 1.17 V, compared to 1.13 V for the reference device [1]. This enhanced Vbi provides a larger driving force for charge transport. Correspondingly, the trap density was reduced, as indicated by a lower trap-filled limit voltage (VTFL), which decreased from 1.66 V in the reference to 1.18 V in the additive-containing device.

Perovskite Solar Cells Defect Passivation Electronic Properties

Higher Synthetic Yields in Radical C-H Alkylation Versus Corresponding Boronic Acid

In a cross-study comparison involving the radical C-H alkylation of BODIPY dyes, the use of a potassium trifluoroborate salt was found to be superior to its boronic acid counterpart. Specifically, the synthesis of a 4-methoxyphenyl-substituted BODIPY dye using the corresponding trifluoroborate resulted in an 8% higher yield compared to using 4-methoxyphenylboronic acid under otherwise comparable reaction conditions . This aligns with class-level observations that organotrifluoroborates often outperform boronic acids in metal-free and radical-mediated transformations.

Organic Synthesis Radical Alkylation BODIPY Dyes

Air and Moisture Stability Enables Near-Stoichiometric Usage in Cross-Coupling

A key differentiator of the trifluoroborate class is its bench stability. Unlike alkenylboronic acids, which are prone to rapid protodeboronation and often require a large excess (≥2 equiv.) to achieve high yields, potassium organotrifluoroborates are air- and moisture-stable and can be used in near-stoichiometric amounts [1]. This class-level advantage is crucial for cost-effective, scalable processes and is a direct consequence of the protected nature of the trifluoroborate moiety.

Suzuki-Miyaura Cross-Coupling Reagent Stability Process Chemistry

Validated Utility as a Key Intermediate in Adapalene Synthesis (Patent Evidence)

The value of this compound in industrial pharmaceutical synthesis is substantiated by its use as a key intermediate in a patented process. Indian Patent 254010 describes a novel method for preparing the retinoid adapalene (6-[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid) employing '3-Adamantyl-4-methoxyphenyl potassium trifluoroborate' as an intermediate [1]. This demonstrates the compound's viability and specific selection in a regulated, intellectual property-driven manufacturing context for a high-value active pharmaceutical ingredient (API).

Pharmaceutical Synthesis Adapalene Process Patent

Optimal Research and Industrial Application Scenarios for Potassium (4-Methoxyphenyl)trifluoroborate (CAS 192863-36-8)


High-Efficiency Perovskite Solar Cell Fabrication

For R&D groups and manufacturers focused on scalable, air-processed perovskite solar cells, Potassium (4-Methoxyphenyl)trifluoroborate serves as a high-value additive. As demonstrated in the Journal of Semiconductors, its inclusion at 0.5 wt% boosts power conversion efficiency from 16.3% to 19.5% and eliminates hysteresis [1]. This application leverages the compound's unique BF3- and K+ groups for defect passivation, a function not served by traditional boronic acid building blocks, making it a critical component for achieving state-of-the-art device performance.

Cost-Effective and Robust Suzuki-Miyaura Cross-Coupling

This compound is the reagent of choice for Suzuki-Miyaura cross-couplings requiring high reproducibility and atom economy. Its bench stability and resistance to protodeboronation allow for near-stoichiometric usage, in contrast to the excess boronic acid often required [1][2]. This reduces waste, simplifies purification, and lowers per-reaction cost, making it ideal for both high-throughput medicinal chemistry libraries and larger-scale process development where yield consistency is paramount.

Synthesis of Complex Pharmaceutical Intermediates (e.g., Adapalene)

Procurement for pharmaceutical process chemistry is validated by patent literature. The compound is a named intermediate in a patented route for synthesizing Adapalene [1]. Selecting this reagent aligns with established, protectable manufacturing methods and ensures access to a validated building block for complex retinoid derivatives and related bioactive molecules.

Radical-Mediated Functionalization and Photoredox Catalysis

In emerging synthetic methodologies such as radical C-H alkylation, the trifluoroborate salt offers a measurable yield advantage over its boronic acid counterpart [1]. Researchers developing novel photoredox or radical reactions can expect higher synthetic efficiency when employing this air-stable reagent as a radical precursor, streamlining the optimization of new chemical transformations.

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